

VU6036864: A Comprehensive Technical Guide to its Chemical Structure, Synthesis, and Biological Action

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Compound of Interest

Compound Name: VU6036864

Cat. No.: B15577815

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Abstract

VU6036864 is a potent and selective antagonist of the M5 muscarinic acetylcholine receptor (mAChR), a G protein-coupled receptor implicated in various neurological and psychiatric disorders. This document provides an in-depth technical overview of **VU6036864**, covering its chemical structure, a detailed, step-by-step synthesis protocol, and its mechanism of action as an M5 receptor antagonist. All quantitative data from the synthesis are presented in structured tables for clarity. Experimental protocols are detailed to allow for replication. Additionally, signaling pathways and synthetic workflows are visualized using diagrams to facilitate a comprehensive understanding of this novel tool compound.

Chemical Structure and Properties

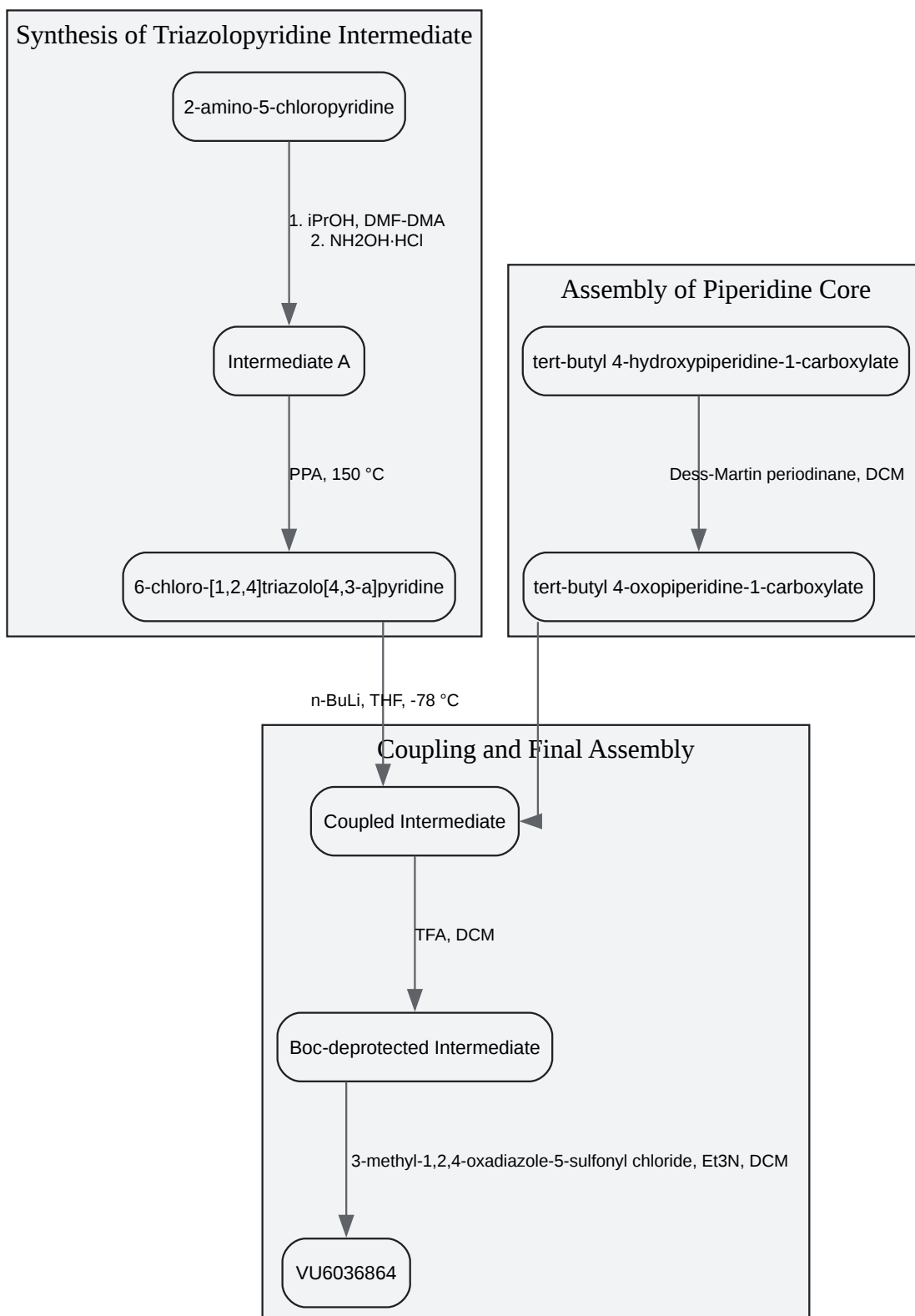
VU6036864 is a novel triazolopyridine-based compound. Its chemical structure is characterized by a central piperidine core connecting a triazolopyridine moiety and a sulfonamide group.

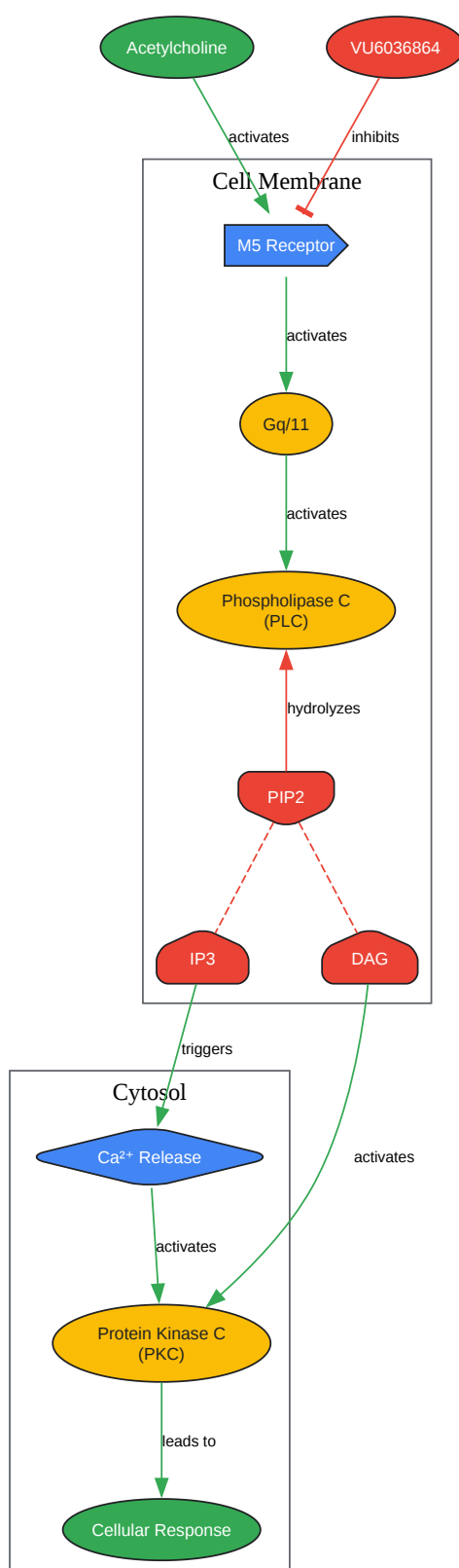
Identifier	Value
IUPAC Name	1-(6-chloro-[1][2][3]triazolo[4,3-a]pyridin-3-yl)-4-((3-methyl-1,2,4-oxadiazol-5-yl)sulfonyl)piperidine
Molecular Formula	C ₁₅ H ₁₆ ClN ₅ O ₃ S
Molecular Weight	397.84 g/mol
SMILES	<chem>Clc1ccc2c(c1)nn(C1CCN(CC1)S(=O)(=O)c1noc(C)n1)c2</chem>

Synthesis of VU6036864

The synthesis of **VU6036864** is a multi-step process that begins with the construction of the triazolopyridine core, followed by a series of coupling and functionalization reactions. The overall synthetic scheme is depicted below, followed by detailed experimental protocols.

Synthetic Workflow Diagram





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References

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- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
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